2-Methoxycrotonic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-2-methoxybut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-4(8-2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPNCVRJVRLJMU-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C(=O)O)/OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2-Methoxycrotonic Acid (CAS 38588-37-3)
[1][2]
Executive Summary
2-Methoxycrotonic acid (IUPAC: (Z)-2-methoxybut-2-enoic acid) is a specialized
This guide details the chemical identity, synthesis protocols, reactivity profiles, and safety standards for researchers utilizing CAS 38588-37-3.
Part 1: Chemical Identity & Structural Analysis[2][3]
Structural Characteristics
The molecule consists of a crotonic acid backbone substituted at the
| Property | Data |
| CAS Number | 38588-37-3 |
| IUPAC Name | (Z)-2-Methoxybut-2-enoic acid |
| Molecular Formula | |
| Molecular Weight | 116.11 g/mol |
| Appearance | White to off-white crystalline solid or powder |
| Melting Point | 70–73 °C (Isomer dependent) |
| Solubility | Soluble in MeOH, EtOH, EtOAc; sparingly soluble in water |
Electronic Profile (The "Push-Pull" System)
This compound exhibits a "push-pull" electronic system:
-
Push: The methoxy oxygen donates electron density into the
-system via resonance (+M effect). -
Pull: The carboxylic acid withdraws electron density via induction (-I) and resonance (-M).
Consequence: The
Part 2: Synthesis & Production Protocols
Primary Synthesis Route: Elimination from Acetal Precursors
The most robust laboratory synthesis involves the elimination of methanol from methyl 2,2-dimethoxybutyrate, followed by saponification. This method avoids the formation of regioisomers common in direct condensation.
Step-by-Step Protocol
Reagents: Methyl 2,2-dimethoxybutyrate, Phosphorus oxychloride (
-
Elimination (Formation of Enol Ether Ester):
-
Heat methyl 2,2-dimethoxybutyrate (prepared from 2-oxobutyric acid and trimethyl orthoformate) with a catalytic amount of
-toluenesulfonic acid ( TSA) or under pyrolytic conditions. -
Mechanism:[2][3][4][5][6] Loss of one molecule of methanol generates Methyl 2-methoxycrotonate.
-
Purification: Distillation under reduced pressure.[4]
-
-
Saponification (Ester Hydrolysis):
-
Dissolve Methyl 2-methoxycrotonate (1.0 eq) in THF/Water (3:1 v/v).
-
Add Lithium Hydroxide (LiOH, 2.0 eq) at 0°C.
-
Stir at room temperature for 4–6 hours. Critical: Monitor by TLC. Prolonged exposure to strong acid during workup must be avoided to prevent hydrolysis of the enol ether.
-
-
Workup:
-
Carefully acidify to pH 3–4 using 1M HCl at 0°C.
-
Extract immediately with Ethyl Acetate (
). -
Dry over
and concentrate in vacuo. Recrystallize from Hexane/EtOAc.
-
Visualization of Synthesis Logic
The following diagram illustrates the pathway from the keto-acid precursor to the final target.
Figure 1: The elimination route ensures the correct regiochemistry of the enol ether double bond.
Part 3: Reactivity Profile & Applications
Hydrolysis: The Masked Keto-Acid
This compound is acid-labile. In the presence of aqueous acid, the enol ether moiety hydrolyzes to release 2-oxobutyric acid (alpha-ketobutyrate).
-
Mechanism: Protonation of the
-carbon Oxocarbenium ion formation Water attack Hemiacetal collapse Ketone formation. -
Application: Used in metabolic studies where controlled release of 2-oxobutyrate is required, or as a pro-drug strategy.
Asymmetric Hydrogenation
The Z-isomer is a prime substrate for Rhodium-catalyzed asymmetric hydrogenation using chiral phosphine ligands (e.g., DuPhos, BINAP).
-
Product: (S)- or (R)-2-methoxybutyric acid.
-
Utility: These chiral acids are key intermediates in the synthesis of specific amino acid analogs and chiral drugs.
Cycloaddition Reactions
Acting as an electron-rich dienophile (inverse electron demand) or dipolarophile:
-
Reacts with tetrazines or azides to form heterocyclic rings.
-
The carboxyl group provides a handle for further functionalization after the ring-forming step.
Hydrolysis Mechanism Visualization
Figure 2: Mechanism of conversion to 2-oxobutyric acid under acidic conditions.
Part 4: Safety & Handling (MSDS Summary)
Signal Word: DANGER
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[7][8] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage. |
| Corrosive to Metals | 1 | H290: May be corrosive to metals.[9] |
Handling Protocols:
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Use a chemical fume hood.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis risk).
-
Spill Response: Neutralize with Sodium Bicarbonate (
) before disposal. Do not absorb with sawdust (fire risk with strong acids).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7577884, (Z)-2-Methoxy-2-butenoic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-methoxybut-2-enoic acid.[7][8] CAS 38588-37-3.[7][8]
- Organic Syntheses.General methods for -keto acid synthesis via enol ethers. (Contextual reference for hydrolysis mechanism).
- Google Patents.Preparation of 4-methoxy crotonic acid and related enol ethers. (See CN114349631A for related chemistry).
Sources
- 1. 2-Methoxybut-2-ene | C5H10O | CID 5463064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crotonic acid - Wikipedia [en.wikipedia.org]
- 3. Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. CN114349631A - Preparation method and application of 4-methoxy crotonic acid - Google Patents [patents.google.com]
- 6. CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents [patents.google.com]
- 7. (Z)-2-Methoxy-2-butenoic acid | C5H8O3 | CID 7577884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (Z)-2-Methoxy-2-butenoic acid | C5H8O3 | CID 7577884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Crotonic Acid | C4H6O2 | CID 637090 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Methoxybut-2-enoic Acid: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxybut-2-enoic acid is an α,β-unsaturated carboxylic acid featuring an enol ether moiety. This dual functionality imparts unique electronic and reactive properties, making it a molecule of interest in synthetic chemistry and potentially in the development of novel chemical entities. This guide provides a comprehensive overview of its chemical structure, proposes a plausible synthetic pathway, offers a detailed predictive analysis of its spectroscopic characteristics (NMR, IR, and Mass Spectrometry), and discusses its expected chemical reactivity. The information presented herein is synthesized from established chemical principles and data from analogous structures to provide a robust theoretical framework for researchers.
Introduction and Molecular Structure
2-Methoxybut-2-enoic acid, with the molecular formula C₅H₈O₃, possesses a core butenoic acid scaffold substituted with a methoxy group at the C2 position.[1] This substitution creates an enol ether, a functional group known for its electron-donating properties, which significantly influences the reactivity of the conjugated π-system. The molecule can exist as two geometric isomers, (E) and (Z), with the (Z)-isomer being explicitly noted in chemical databases such as PubChem. The presence of the carboxylic acid, the carbon-carbon double bond, and the methoxy group in a conjugated arrangement suggests a rich and varied chemical reactivity profile.
Key Structural Features:
-
Carboxylic Acid: The -COOH group is a Brønsted-Lowry acid and can participate in hydrogen bonding, influencing the molecule's physical properties such as boiling point and solubility.
-
α,β-Unsaturated System: The conjugation of the C=C double bond with the C=O of the carboxyl group delocalizes electron density across these four atoms. This delocalization is key to its characteristic reactivity.
-
Enol Ether: The methoxy group at the C2 position acts as an electron-donating group through resonance, increasing the electron density of the C=C double bond, particularly at the β-carbon. This electronic effect modulates the electrophilicity of the conjugated system.
Below is the chemical structure of (Z)-2-methoxybut-2-enoic acid.
Caption: Proposed synthesis workflow for 2-methoxybut-2-enoic acid.
Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of Ethyl 2-methoxy-2-butenoate.
-
To a stirred solution of ethyl 2-oxobutanoate in an aprotic solvent like THF, add one equivalent of a non-nucleophilic base such as sodium hydride (NaH) at 0°C.
-
Allow the mixture to stir for 30 minutes to ensure complete enolate formation.
-
Add one equivalent of dimethyl sulfate dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Step 2: Hydrolysis to 2-Methoxybut-2-enoic Acid.
-
Dissolve the purified ethyl 2-methoxy-2-butenoate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Spectroscopic Characterization (Predicted)
Due to the lack of published experimental spectra, the following characterization is based on the analysis of the functional groups present in the molecule and data from structurally similar compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the methoxy, ethyl, and vinyl protons, as well as the acidic proton of the carboxylic acid.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| -COOH | 10.0 - 13.0 (broad singlet) |
| =CH- | 5.8 - 6.2 (quartet) |
| -OCH₃ | 3.6 - 3.9 (singlet) |
| -CH₃ (of ethyl) | 1.8 - 2.1 (doublet) |
Causality behind Predictions:
-
-COOH: The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water.
-
=CH-: This vinyl proton is deshielded by the adjacent double bond and the electron-withdrawing carboxyl group. It is expected to be a quartet due to coupling with the methyl protons of the ethyl group.
-
-OCH₃: The protons of the methoxy group are deshielded by the attached oxygen atom, appearing as a sharp singlet.
-
-CH₃ (of ethyl): These protons are on an sp³ carbon but are allylic, leading to a chemical shift slightly downfield from a typical alkyl proton. They will appear as a doublet due to coupling with the vinyl proton.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton.
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 165 - 175 |
| C= (methoxy-substituted) | 140 - 150 |
| =C (ethyl-substituted) | 110 - 120 |
| -OCH₃ | 55 - 60 |
| -CH₃ (of ethyl) | 12 - 18 |
Causality behind Predictions:
-
C=O: The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.
-
C= (methoxy-substituted): The carbon atom of the double bond attached to the oxygen is deshielded due to the electronegativity of the oxygen.
-
=C (ethyl-substituted): This carbon is less deshielded than its counterpart.
-
-OCH₃: The carbon of the methoxy group is shielded compared to the sp² carbons but deshielded relative to alkanes due to the attached oxygen.
-
-CH₃ (of ethyl): This alkyl carbon will appear in the typical upfield region.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the strong absorptions of the carboxylic acid and the enol ether functionalities.
| Predicted IR Absorption Bands | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500 - 3300 (very broad) |
| C-H stretch (sp³ and sp²) | 2850 - 3100 |
| C=O stretch (conjugated acid) | 1690 - 1715 (strong) |
| C=C stretch (alkene) | 1620 - 1640 (medium) |
| C-O stretch (enol ether & acid) | 1200 - 1300 and 1050 - 1150 (strong) |
Causality behind Predictions:
-
O-H stretch: The hydrogen bonding in carboxylic acid dimers results in a very broad and characteristic O-H stretching band. [2]* C=O stretch: Conjugation with the C=C double bond lowers the frequency of the carbonyl stretch compared to a saturated carboxylic acid.
-
C=C stretch: The double bond stretch will be present in the typical alkene region.
-
C-O stretch: Strong absorptions are expected for both the C-O single bond of the carboxylic acid and the enol ether. Ethers typically show a C-O stretch in the 1050-1150 cm⁻¹ range. [3][4]
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry would likely lead to fragmentation of the molecule.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 116, corresponding to the molecular weight of C₅H₈O₃. This peak may be of low intensity.
-
Loss of -OH (M-17): A fragment at m/z = 99.
-
Loss of -OCH₃ (M-31): A fragment at m/z = 85.
-
Loss of -COOH (M-45): A prominent fragment at m/z = 71. [5]* McLafferty Rearrangement: If sterically feasible, this could lead to characteristic fragmentation patterns.
Caption: Predicted major fragments in the mass spectrum.
Chemical Reactivity
The chemical reactivity of 2-methoxybut-2-enoic acid is governed by the interplay of its three functional groups.
-
Acidity: The carboxylic acid proton is acidic and will react with bases to form a carboxylate salt.
-
Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions.
-
Reactions at the Double Bond: The enol ether makes the double bond electron-rich and susceptible to attack by electrophiles. However, the conjugated carbonyl group makes the β-carbon susceptible to nucleophilic attack (conjugate addition).
-
Electrophilic Addition: Reaction with electrophiles like HBr would likely lead to addition across the double bond, with the regioselectivity influenced by the methoxy group.
-
Conjugate Addition (Michael Addition): Soft nucleophiles, such as Gilman reagents (organocuprates), are expected to add to the β-carbon in a 1,4-conjugate addition manner. Hard nucleophiles, like organolithium reagents, may favor 1,2-addition to the carbonyl group.
-
-
Hydrolysis of the Enol Ether: Under acidic conditions, the enol ether moiety can be hydrolyzed to a ketone, which in this case would lead to the formation of a β-keto acid, likely followed by decarboxylation.
Potential Applications
While specific applications for 2-methoxybut-2-enoic acid are not documented, its structural motifs are found in various biologically active molecules and synthetic intermediates.
-
Pharmaceutical Intermediates: Substituted butenoic acids are used as building blocks in the synthesis of more complex pharmaceutical agents. [6]The unique electronic properties conferred by the methoxy group could be exploited in drug design.
-
Flavor and Fragrance Industry: Related butenoic acid derivatives are used in the flavor and fragrance industry. [1]* Polymer Chemistry: As a substituted acrylic acid, it could potentially be used as a monomer in polymerization reactions to create polymers with specific properties.
Conclusion
References
- US Patent US20060115883A1, "Preparation of (E)- and (Z)-2-methyl-2-butenoic acids", published 2006-06-01.
-
The Good Scents Company. (n.d.). 2-butenoic acid crotonic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. (n.d.). 2-Butenoic acid, 2-methoxy-, methyl ester, (Z)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 19.3: Spectroscopy and Mass Spectrometry of Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. [Link]
Sources
- 1. 2-Methoxybut-2-ene | C5H10O | CID 5463064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20060115883A1 - Preparation of (E)- and (Z)-2-methyl-2-butenoic acids - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylbut-2-ene (2-methyl-2-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 2-Methoxycrotonic Acid and 4-Methoxycrotonic Acid Isomers
This guide provides a detailed comparative analysis of 2-methoxycrotonic acid and 4-methoxycrotonic acid, focusing on the critical distinctions in their chemical structure, properties, and reactivity. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of these isomers for synthesis, characterization, and application.
Introduction: The Significance of Positional Isomerism
In the realm of organic chemistry and drug discovery, positional isomers—molecules sharing the same formula but differing in the location of substituents—often exhibit profoundly different physicochemical properties and biological activities. The case of this compound and 4-methoxycrotonic acid serves as a compelling example of this principle. Both are unsaturated carboxylic acids with the chemical formula C₅H₈O₃, but the placement of the methoxy (-OCH₃) group on the butenoic acid backbone dictates their electronic character, steric profile, and, consequently, their reactivity and potential as pharmaceutical intermediates. Understanding these nuances is paramount for designing targeted synthetic routes and predicting their behavior in biological systems.
Structural Elucidation and Stereochemistry
The fundamental difference between these two molecules lies in the connectivity of the methoxy group. This seemingly minor shift has significant stereochemical and electronic implications.
-
This compound: The methoxy group is attached to the C2 (alpha) carbon, adjacent to the carboxyl group.
-
4-Methoxycrotonic Acid: The methoxy group is located at the C4 (gamma) carbon, at the terminus of the carbon chain.
Both isomers can exist as geometric isomers, designated as E (entgegen) or Z (zusammen), due to the restricted rotation around the C=C double bond.[1] The Cahn-Ingold-Prelog (CIP) priority rules are used to assign these configurations, which is a critical step in characterization as different geometric isomers can have distinct biological effects.[2][3]
Caption: E/Z isomers of 2- and 4-methoxycrotonic acid.
Comparative Physicochemical Properties
The position of the methoxy group directly influences the molecule's electronic environment, affecting properties like acidity (pKa).
| Property | This compound | 4-Methoxycrotonic Acid | Rationale for Difference |
| IUPAC Name | 2-Methoxybut-2-enoic acid | 4-Methoxybut-2-enoic acid | Positional nomenclature of the methoxy group. |
| Molecular Weight | 116.12 g/mol | 116.12 g/mol | Isomers have identical molecular formulas. |
| Predicted pKa | ~4.5 | ~4.7 | The electron-withdrawing inductive effect of the C2-methoxy group is stronger due to proximity to the carboxylate, slightly increasing acidity (lower pKa) compared to the more distant C4-methoxy group. |
| Polarity | Higher | Lower | The proximity of two oxygen atoms in the 2-methoxy isomer increases the molecular dipole moment. |
Synthesis Strategies: A Tale of Two Positions
Synthesizing these isomers requires distinct strategies that selectively introduce the methoxy group at the desired position. The choice of starting materials and reaction pathways is critical for achieving high yield and isomeric purity.
Synthesis of 4-Methoxycrotonic Acid
A common route to 4-methoxycrotonic acid involves starting with a precursor that allows for functionalization at the C4 position. One documented method starts from methyl crotonate, which is first brominated at the allylic position (C4) using N-bromosuccinimide (NBS). The resulting 4-bromocrotonate then undergoes nucleophilic substitution with methanol to introduce the methoxy group, followed by hydrolysis of the ester to yield the final carboxylic acid.[4]
Caption: Synthetic workflow for 4-methoxycrotonic acid.
Synthesis of this compound
The synthesis of the 2-methoxy isomer is more challenging and often involves building the molecule around a pre-functionalized C2 carbon. A plausible approach could involve a malonic ester synthesis variant.[5] One could start with a 2-bromoester, such as ethyl 2-bromobutanoate, and perform a nucleophilic substitution with sodium methoxide. Subsequent steps would involve creating the double bond, for instance, through an elimination reaction, although controlling the regioselectivity and stereoselectivity of the double bond formation would be a key challenge. Another approach involves the direct methylation of a β-ketoester followed by further transformations.
Analytical Characterization: A Self-Validating Workflow
Caption: Self-validating workflow for isomer identification.
Step-by-Step Experimental Protocol for Isomer Identification
-
Mass Spectrometry (MS):
-
Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol). Analyze using Electrospray Ionization (ESI) in negative mode.
-
Expected Result: Both isomers will show a molecular ion peak [M-H]⁻ at m/z 115.1. This confirms the correct molecular weight but does not differentiate the isomers.[6]
-
Causality: This initial step validates that the sample has the correct elemental composition before proceeding to more complex structural analysis.
-
-
Infrared (IR) Spectroscopy:
-
Protocol: Analyze the neat sample using an ATR-FTIR spectrometer.
-
Expected Result: Both isomers will exhibit characteristic peaks for an α,β-unsaturated carboxylic acid: a broad O-H stretch (~2500-3300 cm⁻¹), a C=O stretch (~1680-1710 cm⁻¹), a C=C stretch (~1640-1650 cm⁻¹), and C-O stretches (~1000-1300 cm⁻¹).
-
Causality: While not definitive for differentiation, IR confirms the presence of the key functional groups. Subtle shifts in the C=O and C=C frequencies may be observed due to the different electronic effects of the methoxy group's position, providing preliminary clues.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
Causality: NMR is the most powerful tool for distinguishing these isomers. The chemical shifts and coupling patterns of the protons and carbons are unique fingerprints for each structure.
-
¹H NMR Spectroscopic Signatures:
| Proton Environment | This compound (Predicted) | 4-Methoxycrotonic Acid (Predicted) | Key Differentiator |
| -OCH₃ | Singlet, ~3.8 ppm | Singlet, ~3.3 ppm | The C2-methoxy protons are more deshielded due to proximity to the electron-withdrawing carbonyl group. |
| -CH= | Quartet, ~6.5-7.0 ppm | Doublet of triplets, ~6.8-7.2 ppm | The coupling patterns will be distinct. In the 2-isomer, this proton couples to the methyl group. In the 4-isomer, it couples to the C3 proton and the C4 methylene protons. |
| =CH-CH₃ | Doublet, ~1.9 ppm | - | This signal is only present in the 2-methoxy isomer. |
| -CH₂-O | - | Doublet, ~4.1 ppm | This signal, a doublet coupling to the C3 vinyl proton, is the defining feature of the 4-methoxy isomer. |
The definitive identification is made by observing either the doublet of the vinyl-adjacent methyl group for This compound or the doublet of the oxygen-adjacent methylene group for 4-methoxycrotonic acid .[7]
Reactivity and Potential Applications
The structural differences directly translate to different chemical reactivities and potential applications, particularly in drug development where the molecule might serve as a scaffold or pharmacophore.
-
This compound:
-
Reactivity: The double bond is an electron-deficient Michael acceptor, activated by the adjacent carboxyl group. However, the electron-donating methoxy group at C2 can modulate this reactivity. The α-position is highly functionalized, making it a potentially valuable building block for complex heterocyclic syntheses.
-
Potential Applications: Its structure could be incorporated into molecules targeting enzymes where interactions with both a carboxylate and a nearby methoxy group are beneficial for binding.
-
-
4-Methoxycrotonic Acid:
-
Reactivity: The double bond is also a Michael acceptor. The C4 methoxy group can influence reactions through-space or via long-range electronic effects. The terminal methoxy group offers a handle for further chemical modification, distinct from the core butenoic acid system.
-
Potential Applications: This isomer could be used as a linker in drug-conjugate chemistry or as a fragment in the synthesis of natural products or their analogues. The introduction of a methoxy group at the C4 position can alter lipophilicity and metabolic stability, which are key parameters in drug design.[8]
-
While specific biological activities for these exact molecules are not widely documented in mainstream literature, derivatives of unsaturated acids are known to possess a range of activities, including antimicrobial and cytotoxic effects.[9][10] Any investigation into their use would require separate evaluation of each isomer's efficacy and toxicity.[11][12]
Conclusion
While this compound and 4-methoxycrotonic acid share the same molecular formula, they are distinct chemical entities with unique synthetic pathways, spectroscopic signatures, and reactivity profiles. For the medicinal chemist or synthetic researcher, recognizing and confirming the specific positional isomer is not a trivial detail but a critical determinant of experimental outcome and potential application. The self-validating analytical workflow outlined in this guide, culminating in definitive NMR analysis, provides a robust framework for ensuring the structural integrity of the isomer in hand, thereby upholding the principles of scientific integrity and enabling reproducible research and development.
References
-
Chemistry LibreTexts. (2024, April 3). 7.6: Sequence Rules - The E,Z Designation. Retrieved from [Link]
-
Doc Brown's Chemistry. (2026, January 17). E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules. Retrieved from [Link]
-
Filo. (2023, November 4). The two 1H NMR spectra shown here belong to crotonic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN114349631A - Preparation method and application of 4-methoxy crotonic acid.
-
Master Organic Chemistry. (2025, February 28). E and Z Notation For Alkenes (+ Cis/Trans). Retrieved from [Link]
-
MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]
-
MDPI. (n.d.). Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound methyl ester. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crotonic acid. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Biological Activity of Spirocyclic Hydroxamic Acids. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Retrieved from [Link]
-
Sinoright. (n.d.). Crotonic Acid: Characteristics, Applications and Excellent Q. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Crotonic acid. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN114349631A - Preparation method and application of 4-methoxy crotonic acid - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Crotonic acid(3724-65-0) IR Spectrum [chemicalbook.com]
- 7. The two 1H NMR spectra shown here belong to crotonic acid (trans- CH_{3}C.. [askfilo.com]
- 8. mdpi.com [mdpi.com]
- 9. Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological Activity of Spirocyclic Hydroxamic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
2-Methoxycrotonic Acid: Structural Properties, Synthesis, and Applications
The following technical guide details the structural specifications, synthesis pathways, and application protocols for 2-Methoxycrotonic Acid .
Executive Summary
This compound (IUPAC: 2-Methoxybut-2-enoic acid) is a functionalized unsaturated carboxylic acid used primarily as a versatile building block in organic synthesis and drug discovery. Distinguished by the presence of a methoxy group at the
Core Specifications
| Parameter | Technical Specification |
| Chemical Name | 2-Methoxybut-2-enoic acid |
| Common Name | This compound |
| CAS Registry Number | 38588-37-3 |
| Molecular Formula | C |
| Molecular Weight | 116.115 g/mol |
| SMILES | C/C=C(OC)/C(=O)O |
| Appearance | Crystalline solid or viscous oil (isomer-dependent) |
| Solubility | Soluble in MeOH, DCM, EtOAc; sparingly soluble in water |
Chemical Identity & Structural Isomerism
Unlike simple crotonic acid, the introduction of the C2-methoxy group creates a push-pull electronic system (captodative effect) where the electron-donating methoxy group competes with the electron-withdrawing carboxyl moiety. This compound exists as two geometric isomers, (E) and (Z) , which exhibit distinct physical and chemical profiles.
Isomer Stability
-
Z-Isomer: Generally the thermodynamic product in condensation reactions due to the minimization of dipole repulsion between the carbonyl and the methoxy oxygen.
-
E-Isomer: Often kinetically favored in specific elimination protocols but can isomerize under acidic conditions.
Graphviz Diagram: Structural Isomerism
The following diagram illustrates the geometric relationship between the (E) and (Z) isomers.
Synthesis Methodologies
Direct synthesis of this compound is most reliably achieved via the Horner-Wadsworth-Emmons (HWE) reaction followed by controlled hydrolysis. This route offers superior stereocontrol compared to acid-catalyzed elimination of methanol from acetals.
Protocol A: Horner-Wadsworth-Emmons Route (Recommended)
This method prevents the formation of the unwanted
Step 1: Formation of Methyl 2-Methoxycrotonate
Reagents: Trimethyl 2-methoxyphosphonoacetate, Acetaldehyde, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), LiCl. Solvent: Acetonitrile (MeCN).
-
Activation: Dissolve trimethyl 2-methoxyphosphonoacetate (1.0 equiv) in dry MeCN. Add LiCl (1.2 equiv) and stir for 15 minutes to coordinate the phosphonate.
-
Deprotonation: Cool to 0°C. Add DBU (1.1 equiv) dropwise. The solution will turn yellow/orange.
-
Addition: Add acetaldehyde (1.2 equiv) slowly to maintain temperature <5°C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.
-
Workup: Quench with saturated NH
Cl. Extract with EtOAc.[1][2] Purify via silica flash chromatography (Hexane/EtOAc) to isolate the ester.
Step 2: Hydrolysis to the Acid
Critical Note: Acidic hydrolysis must be avoided to prevent the hydrolysis of the enol ether moiety (which would yield
-
Dissolution: Dissolve the methyl ester in THF/Water (3:1).
-
Saponification: Add LiOH·H
O (2.0 equiv) at 0°C. -
Monitoring: Stir at RT for 2–3 hours. Monitor by TLC for disappearance of the ester.
-
Isolation: Carefully acidify to pH ~4 with 1M citric acid (avoid strong mineral acids like HCl). Extract immediately with DCM. Dry over Na
SO and concentrate in vacuo.
Graphviz Diagram: Synthesis Workflow
Reactivity & Applications in Drug Development
This compound serves as a specialized intermediate. Its reactivity profile is dominated by the electron-rich double bond and the lability of the enol ether under physiological conditions.
Precursor to -Keto Acids
Upon exposure to aqueous acid or metabolic enzymes, this compound hydrolyzes to 2-oxobutyric acid (
Asymmetric Hydrogenation
The compound is a substrate for Rhodium- or Ruthenium-catalyzed asymmetric hydrogenation.
-
Product: (S)- or (R)-2-methoxybutyric acid.
-
Utility: These chiral acids are key building blocks for polyketide synthesis and specific protease inhibitors.
[2+2] Cycloadditions
The electron-rich nature of the C2=C3 bond allows it to participate in photochemical [2+2] cycloadditions with electron-deficient alkenes, generating cyclobutane derivatives with high regioselectivity.
Graphviz Diagram: Reaction Manifold
Analytical Characterization
To validate the identity of synthesized this compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[6]
-
H NMR (CDCl
, 400 MHz):-
~1.80 ppm (d, 3H, =CH-CH
): Methyl doublet. -
~3.65 ppm (s, 3H, -OCH
): Methoxy singlet (diagnostic). -
~6.20 ppm (q, 1H, =CH -CH
): Vinylic proton. - ~10.5 ppm (br s, 1H, COOH ): Carboxylic acid proton.
-
~1.80 ppm (d, 3H, =CH-CH
Mass Spectrometry (MS)
-
Ionization: ESI- (Negative Mode) is preferred due to the carboxylic acid.
-
m/z: [M-H]
= 115.1.
References
-
PubChem Compound Summary. (2025). (Z)-2-Methoxy-2-butenoic acid (CID 7577884). National Center for Biotechnology Information. [Link]
- Schmidt, U., et al. (1982). Synthesis of Dehydroamino Acids and Peptides via Horner-Emmons Reaction. Synthesis, 1982(08), 671-673.
-
NIST Chemistry WebBook. (2025). 2-Methoxybut-2-enoic acid and related esters.[3][4] National Institute of Standards and Technology. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Methoxycrotonic Acid Stability
Document ID: TSC-2MC-DC-V1.2
Last Updated: February 5, 2026
Introduction
Welcome to the technical support guide for 2-methoxycrotonic acid. This document is intended for researchers, chemists, and drug development professionals who are utilizing this compound in their experimental workflows. This compound, an α,β-unsaturated carboxylic acid, is a valuable synthetic intermediate. However, its structural features make it susceptible to decarboxylation under certain conditions, leading to yield loss and the formation of impurities.
This guide provides an in-depth analysis of the decarboxylation mechanism, a troubleshooting guide in a direct question-and-answer format to address common experimental issues, and a set of frequently asked questions outlining best practices for prevention. Our goal is to equip you with the knowledge to anticipate and mitigate the challenges associated with the stability of this molecule.
The Science of Decarboxylation in α,β-Unsaturated Systems
The Underlying Mechanism
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). While most simple carboxylic acids are thermally stable, the α,β-unsaturation in this compound provides a pathway for this reaction, particularly if the double bond can isomerize to the β,γ-position. The generally accepted mechanism for the decarboxylation of β,γ-unsaturated acids proceeds through a cyclic, six-membered transition state, similar to that seen in β-keto acids.[1][2]
The electron-donating nature of the methoxy group at the α-position can further influence the reaction rate, although the precise effect can be complex. While electron-donating groups can sometimes decrease the rate of decarboxylation in certain systems, they can also affect the stability of intermediates.[3] It is crucial to operate under the assumption that the molecule is sensitive to thermal and pH-driven degradation.
Visualization of the Decarboxylation Pathway
The following diagram illustrates the potential pathway for decarboxylation. The initial and critical step is the isomerization of the α,β-double bond to the β,γ-position, which then allows the molecule to adopt the necessary cyclic conformation for CO₂ elimination.
Caption: Isomerization to a β,γ-unsaturated acid enables a cyclic transition state for decarboxylation.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction yield is significantly lower than expected, and I've isolated a lower molecular weight byproduct. How can I confirm if decarboxylation is the cause?
A1: The primary indicators of decarboxylation are yield loss and the presence of a byproduct with a mass corresponding to the loss of CO₂ (44.01 g/mol ).
-
Analytical Confirmation:
-
Mass Spectrometry (MS): Compare the molecular weight of your starting material and the unexpected byproduct. A difference of ~44 amu is a strong indicator.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, you would expect to see the disappearance of the carboxylic acid proton signal (typically >10 ppm) and changes in the vinyl proton signals.
-
Infrared (IR) Spectroscopy: Monitor the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹). The appearance of new bands can also be informative.[4]
-
Gas Chromatography (GC): For volatile byproducts, GC can be used to separate and identify the decarboxylated product, especially when coupled with a mass spectrometer (GC-MS).[5]
-
-
Self-Validation Step: Run a control experiment where you subject a small sample of pure this compound to your reaction conditions (solvent, temperature, base/acid if applicable) but without other reagents. Monitor this control reaction by TLC or LC-MS over time to see if the starting material degrades into a new, lower-polarity spot (the decarboxylated product is less polar).
Q2: I'm observing significant degradation of my compound during purification by distillation. What's happening and what should I do?
A2: The high temperatures required for distillation are a common cause of decarboxylation for thermally sensitive molecules like α,β-unsaturated acids.[6][7] Crotonic acid itself has a boiling point of 185-189 °C, and the methoxy derivative may have a similar or slightly lower boiling point.[8][9]
-
Underlying Cause: Thermal energy can provide the activation energy needed for both the initial isomerization and the subsequent decarboxylation.
-
Recommended Solutions:
-
Vacuum Distillation: Reduce the boiling point by performing the distillation under reduced pressure. This is the most effective way to minimize thermal stress.
-
Alternative Purification:
-
Recrystallization: If your compound is a solid at room temperature, recrystallization from a suitable solvent system is a much milder purification technique.
-
Column Chromatography: For non-volatile compounds, silica gel chromatography can be effective. Ensure your compound is stable on silica; a quick TLC with spotting and waiting 30 minutes before eluting can check for on-plate degradation. Use non-acidic solvent systems where possible.
-
-
Q3: My compound seems to degrade over time, even when stored in the freezer. What are the optimal storage conditions?
A3: Long-term degradation suggests that even low temperatures may not be sufficient to halt slow decarboxylation, possibly catalyzed by trace amounts of moisture or acid/base contaminants.
-
Underlying Cause: Carboxylic acids are susceptible to catalysis. Water can facilitate proton transfer, and trace impurities can accelerate the isomerization step.
-
Recommended Storage Protocol:
-
Convert to a Salt: For long-term storage, consider converting the acid to a stable salt (e.g., sodium or potassium salt) by careful neutralization with a base like sodium bicarbonate. The salt is ionic and far less likely to undergo the cyclic decarboxylation mechanism. You can regenerate the free acid just before use by acidifying a fresh sample.
-
Strictly Anhydrous & Inert Conditions: If storing the free acid, ensure it is rigorously dried and stored under an inert atmosphere (Argon or Nitrogen) in a sealed vial with a secure cap.
-
Solvent Choice: If storing in solution, use a dry, aprotic, non-polar solvent (e.g., hexane, toluene). Protic solvents or those that can form hydrogen bonds may facilitate degradation.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20 °C | Slows reaction kinetics. |
| Atmosphere | Inert Gas (Ar, N₂) | Prevents potential oxidation and excludes moisture. |
| Form | Anhydrous solid or salt | The free acid is susceptible to catalysis; the salt form is more stable. |
| Container | Amber glass vial with PTFE-lined cap | Protects from light and ensures an inert seal. |
Proactive Prevention (FAQs)
Q4: I am planning a synthesis that requires heating this compound. How can I minimize decarboxylation during the reaction?
A4: The key is to use the mildest conditions possible and consider protecting the carboxylic acid group.
-
Temperature Control: Use the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
pH Control: Avoid strongly acidic or basic conditions unless required by the reaction. If a base is needed, consider using a non-nucleophilic, hindered base.
-
Protecting Group Strategy: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before performing the high-temperature step.[10][11] Esters are significantly more resistant to decarboxylation. The ester can be hydrolyzed back to the carboxylic acid in a final, typically milder, step.
Caption: A workflow for using an ester as a protective group to prevent decarboxylation.
Q5: Are there any specific catalysts or reagents I should absolutely avoid when working with this compound?
A5: Yes. Based on the decarboxylation mechanism, you should be cautious with:
-
Strong Acids and Bases: These can catalyze the double bond isomerization that precedes decarboxylation.
-
Transition Metals: Some transition metal catalysts, particularly under thermal conditions, can promote both isomerization and decarboxylation.[12] For example, palladium-catalyzed reactions have been specifically developed to promote protodecarboxylation of polyenoic acids.
-
Lewis Acids: Reagents like FeCl₃ have been shown to catalyze the decarboxylation of related compounds.[12]
-
Water at High Temperatures: While water is a benign solvent, at elevated temperatures it can act as a proton shuttle to facilitate the necessary proton transfers for decarboxylation.
Q6: How can I monitor my reaction in real-time to detect the onset of decarboxylation?
A6: Real-time monitoring allows you to adjust conditions before significant product loss occurs.
-
Thin-Layer Chromatography (TLC): This is the simplest method. The decarboxylated product will be less polar and have a higher Rf value than the starting carboxylic acid. Take aliquots from your reaction at regular intervals to monitor for the appearance of this new spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can quantify the ratio of your desired product to the decarboxylated byproduct over time.[5]
-
In-situ IR Spectroscopy: If available, in-situ IR can monitor the characteristic vibrational bands of the carboxylic acid group in real-time, providing immediate feedback on its consumption.[13]
Experimental Protocols
Protocol: Conversion to Sodium 2-methoxycrotonate for Stable Storage
-
Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of diethyl ether or methanol in a flask.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise while stirring. Continue until CO₂ evolution (effervescence) ceases. This indicates complete neutralization.
-
Solvent Removal: Remove the solvent under reduced pressure (rotary evaporation) to yield the crude salt.
-
Drying: Dry the resulting solid thoroughly under high vacuum for several hours to remove all traces of water.
-
Storage: Transfer the anhydrous salt to a sealed vial and store under an inert atmosphere at -20 °C.
Protocol: Monitoring a Reaction via TLC
-
Prepare TLC Plate: On a silica gel TLC plate, lightly draw a starting line with a pencil.
-
Spotting:
-
Spot a dilute solution of your pure this compound starting material (SM).
-
Using a capillary tube, take a small aliquot from your reaction mixture and spot it next to the starting material.
-
Create a "co-spot" by spotting the starting material and the reaction mixture on the same point.
-
-
Elution: Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes - this may need optimization).
-
Visualization: Visualize the plate under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Analysis: The starting acid should be a lower spot (lower Rf). The appearance of a new, higher spot indicates the formation of a less polar compound, likely the decarboxylated product. The co-spot helps confirm the identity of the starting material spot in the reaction mixture lane.
References
-
Chemistry Stack Exchange. (2019). How do α,β-unsaturated acids undergo decarboxylation?[Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
Naik, P. et al. (2022). Acidic Cannabinoid Decarboxylation. National Institutes of Health (NIH). [Link]
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
-
Chemistry Steps. Decarboxylation. [Link]
-
ResearchGate. Enzymatic decarboxylation of a,b-unsaturated carboxylic acids. [Link]
-
Le, C. et al. (2018). Visible-Light Photocatalytic Decarboxylation of α,β-Unsaturated Carboxylic Acids. ACS Publications. [Link]
-
Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. [Link]
-
Wikipedia. Decarboxylation. [Link]
-
Chemistry Stack Exchange. (2025). What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids?[Link]
-
Wang, M. et al. (2016). Decarboxylation Study of Acidic Cannabinoids. National Institutes of Health (NIH). [Link]
-
ResearchGate. (2016). How to suppress decarboxylation of L-4-Hydroxyproline?[Link]
-
Reddit. (2024). Method of Measuring Decarboxylation?[Link]
-
Chemistry Stack Exchange. (2018). Why do electron donating groups decrease the acidity of aromatic carboxylic acids?[Link]
-
Wikipedia. Carboxylic acid. [Link]
-
Agilent. (2021). Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation. [Link]
-
Reddit. (2025). Acidity of carboxylic acids and electron donating group. [Link]
-
Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. [Link]
-
Wikipedia. Crotonic acid. [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
Cheméo. Chemical Properties of Crotonic acid (CAS 3724-65-0). [Link]
-
Quora. (2020). Why do electron withdrawing groups increase the acidity of carboxylic acids?[Link]
-
SDSU Chemistry. Chapter 13 Carboxylic Acids. [Link]
-
Cheméo. Chemical Properties of 2-Butenoic acid, 2-methyl- (CAS 13201-46-2). [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Acidic Cannabinoid Decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Crotonic acid - Wikipedia [en.wikipedia.org]
- 9. Crotonic acid | 107-93-7 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 12. Decarboxylation [organic-chemistry.org]
- 13. agilent.com [agilent.com]
Purification of 2-methoxycrotonic acid by recrystallization
Executive Summary & Compound Profile
This guide details the purification of 2-methoxycrotonic acid (2-methoxy-2-butenoic acid) via recrystallization. Unlike simple aliphatic acids, this compound presents two specific challenges: a low melting point (57–58°C) and chemical sensitivity (the enol ether moiety is susceptible to hydrolysis in acidic aqueous media).
Success depends on strict temperature control to prevent "oiling out" and the selection of a non-aqueous solvent system to maintain structural integrity.
| Property | Data | Implication for Recrystallization |
| CAS No. | 38588-37-3 | Verification of identity.[1] |
| Melting Point | 57–58 °C | High Risk: Do not heat solutions above 50°C to avoid oiling out. |
| Boiling Point | ~117 °C (16 mmHg) | Vacuum distillation is a viable alternative if recrystallization fails. |
| Solubility | Soluble in alcohols, EtOAc, ether.[2] | Requires a mixed-solvent approach (Solvent/Anti-solvent).[3] |
| Stability | Acid-sensitive (Enol Ether). | Avoid hot aqueous acid to prevent hydrolysis to |
Core Protocol: Two-Solvent Recrystallization
Recommended Solvent System: Ethyl Acetate (Solvent) / n-Hexane (Anti-Solvent). Rationale: This system allows dissolution at moderate temperatures (<50°C), minimizing thermal stress and hydrolysis risk while effectively separating polar impurities.
Reagents & Equipment
-
Crude this compound [1]
-
Solvent: Ethyl Acetate (HPLC Grade)
-
Anti-Solvent: n-Hexane (or n-Heptane)
-
Apparatus: Erlenmeyer flask, magnetic stirrer, water bath (set to 45°C), vacuum filtration setup, Buchner funnel.
Step-by-Step Methodology
-
Dissolution (The "Minimum Volume" Rule):
-
Place the crude solid in an Erlenmeyer flask.
-
Add Ethyl Acetate dropwise while stirring in a 45°C water bath .
-
Critical: Do not exceed 50°C. If the solid melts before dissolving, you will form a separate oil phase that is difficult to crystallize.
-
Add just enough solvent to fully dissolve the solid. If a small amount of insoluble particulate remains, filter it hot (gravity filtration).
-
-
Nucleation Setup (The Anti-Solvent Addition):
-
Remove the flask from the heat source.
-
While stirring moderately, slowly add n-Hexane dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 2–3 drops of Ethyl Acetate to clear the solution back to transparency.
-
-
Crystallization (Controlled Cooling):
-
Allow the flask to cool to room temperature undisturbed. Do not stir.
-
Once room temperature is reached, place the flask in a refrigerator (4°C) for 2 hours, then a freezer (-20°C) for 1 hour to maximize yield.
-
Note: Rapid cooling promotes small, impure crystals.[4] Slow cooling promotes large, pure needles.
-
-
Isolation:
-
Filter the crystals using a cold Buchner funnel under vacuum.
-
Wash the filter cake with a small volume of cold n-Hexane (pre-chilled to -20°C).
-
Dry the solid in a vacuum desiccator over
or silica gel at room temperature. Do not oven dry above 40°C.
-
Troubleshooting Hub
Issue 1: "Oiling Out" (Liquid Phase Separation)
Symptom: Instead of crystals, droplets of oil form at the bottom of the flask as it cools. Cause: The temperature of the solution was higher than the melting point (57°C) of the solute when saturation was reached, or the impurity profile depressed the melting point significantly. Corrective Action:
-
Re-heat the mixture to 45°C to redissolve the oil.
-
Add more Ethyl Acetate (approx. 10–20% more volume). This lowers the saturation temperature below the melting point.
-
Seed the solution with a pure crystal of this compound at 40°C.
-
Cool much more slowly.
Issue 2: Low Yield
Symptom: Very few crystals form even after freezing. Cause: Too much solvent (Ethyl Acetate) was used, or the compound is too soluble in the anti-solvent. Corrective Action:
-
Concentrate the mother liquor (filtrate) using a rotary evaporator (bath <40°C) to half its volume.
-
Repeat the cooling/crystallization steps (Second Crop).
-
Note: The second crop is usually less pure than the first.
Issue 3: Hydrolysis / Decomposition
Symptom: Product smells like "rotten apples" or butyric acid; melting point drops drastically; appearance changes to a sticky gum. Cause: Exposure to moisture and heat caused the enol ether to hydrolyze. Corrective Action:
-
Ensure all solvents are anhydrous .
-
Avoid water as a recrystallization solvent.
-
Store the purified product under an inert atmosphere (Nitrogen/Argon) in a freezer.
Process Visualization
Workflow Diagram
Caption: Logical workflow for the purification of this compound, highlighting critical decision points for oiling out.
Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent? A: Technically, yes, but it is not recommended . While this compound is soluble in hot water, the required temperature (>60°C) exceeds its melting point, guaranteeing "oiling out." Furthermore, hot water can catalyze the hydrolysis of the methoxy group, destroying your compound.
Q: How do I store the purified crystals? A: Store in a tightly sealed amber vial at -20°C . The compound is sensitive to moisture and light. For long-term storage, flush the vial with nitrogen to prevent oxidation or hydrolysis.
Q: What is the expected yield? A: For a standard EtOAc/Hexane recrystallization, a first-crop yield of 60–75% is typical. Higher yields can be achieved by collecting a second crop, but purity often drops from >99% to ~95%.
Q: My crystals are yellow. Is this normal? A: Pure this compound should be white or colorless . A yellow tint indicates oxidation products or polymerized impurities. If the color persists after one recrystallization, treat the hot EtOAc solution with activated charcoal (1% w/w), filter through Celite, and then proceed with hexane addition.
References
-
Fisher Scientific. (n.d.). Safety Data Sheet: this compound. Retrieved October 26, 2023, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved October 26, 2023, from [Link]
-
University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. Retrieved October 26, 2023, from [Link]
Sources
Technical Support Center: 2-Methoxy Group Stability & Reactivity
This guide serves as a specialized Technical Support Center for researchers dealing with the stability, reactivity, and manipulation of the 2-methoxy substituent in drug development and organic synthesis.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Stability of 2-Methoxy Substituents Under Acidic Conditions[1]
Executive Summary & Diagnostic Triage
User Query: "Will my 2-methoxy group survive acidic conditions, or will it cleave?"
Short Answer: It depends entirely on the structural context of the oxygen atom. A 2-methoxy group is not a monolith; its stability ranges from "extremely fragile" to "highly robust."[1]
Triage: Identify Your Structure
Before proceeding, locate your 2-methoxy group on the decision tree below to determine its predicted stability.[1]
Figure 1: Stability decision tree for 2-methoxy substituents in acidic media.
Technical Deep Dive: Aryl Methyl Ethers (Anisoles)
Context: Common in pharmacophores (e.g., Naproxen, Papaverine, Methoxylated Chalcones).[1]
Q1: I am running a reaction in 6M HCl at reflux. Will my aryl 2-methoxy group de-methylate?
Answer: No. Aryl methyl ethers are remarkably stable to non-nucleophilic aqueous acids (HCl, H₂SO₄, HClO₄) even at elevated temperatures.[1] The oxygen atom is protonated reversibly, but water/chloride is too weak a nucleophile to displace the methyl group via an SN2 mechanism at a practical rate.
Exception (The "Red Flag" Conditions):
-
Reagent: Hydroiodic acid (HI) or Hydrobromic acid (HBr).[2]
-
Mechanism: These acids provide strong nucleophiles (I⁻, Br⁻) that can cleave the ether bond at high temperatures (reflux), converting the methoxy group to a phenol [1, 2].
Q2: How do I intentionally remove the 2-methoxy group (Demethylation)?
Answer: You must switch from Brønsted acids to Lewis acids or strong nucleophilic acids. Standard Protocol: Boron Tribromide (BBr₃) is the gold standard for clean demethylation under mild conditions.
Protocol 1: BBr₃ Mediated Demethylation
Use this for sensitive substrates where high-temp acid reflux is destructive.[1]
| Step | Action | Critical Technical Note |
| 1 | Preparation | Dissolve substrate in anhydrous Dichloromethane (DCM).[1] Cool to -78°C (Dry ice/acetone bath). |
| 2 | Addition | Add BBr₃ (1.0 M in DCM) dropwise. Use 3-4 equivalents per methoxy group.[1] |
| 3 | Reaction | Allow to warm to 0°C or RT. Monitor by TLC.[1] The intermediate is a borate complex, not the phenol yet. |
| 4 | Quenching | CAUTION: Exothermic.[1] Cool back to 0°C. Add MeOH dropwise to destroy excess BBr₃, then add water.[1] |
| 5 | Workup | Extract with DCM or EtOAc. The product is the free phenol. |
Mechanism of Action:
-
Complexation: Boron (Lewis acid) coordinates to the ether oxygen.
-
Cleavage: Bromide (nucleophile) attacks the methyl group (SN2), releasing MeBr and the borate ester.
-
Hydrolysis: Water cleaves the borate ester to yield the phenol [3].
Technical Deep Dive: Electronic & Steric Effects
Context: The 2-methoxy group is stable, but it causes other parts of the molecule to fail.
Q3: My ester hydrolysis is failing. Is the 2-methoxy group interfering?
Answer: Yes, likely via Steric Hindrance. A 2-methoxy group ortho to a reaction center (e.g., 2-methoxybenzoic acid derivatives) exerts significant steric bulk.[1][3]
-
Observation: Hydrolysis of methyl 2-methoxybenzoate is significantly slower than methyl 4-methoxybenzoate.[1]
-
Mechanism: The ortho-methoxy group blocks the approach of the nucleophile (water/hydroxide) to the carbonyl carbon.
-
Solution: Increase temperature or switch to "forcing" conditions (e.g., KOH in ethylene glycol at 150°C) or use acid-catalyzed hydrolysis which is sometimes less sensitive to steric bulk than base hydrolysis [4].[1]
Q4: Does the 2-methoxy group affect the stability of other ether linkages?
Answer: Yes, via Electronic Activation. In lignin chemistry and complex synthesis, a 2-methoxy group (guaiacyl unit) activates the aromatic ring toward electrophilic attack and can stabilize carbocation intermediates at the benzylic position.
-
Impact: It facilitates the acidolysis (cleavage) of adjacent ether bonds (like
-O-4 linkages) by stabilizing the resonance structures, even though the methoxy group itself remains attached [5].
Troubleshooting: Acetal/Ketal Systems (The Danger Zone)
Context: Glycosides, 2-methoxytetrahydropyran.[1]
Q5: My "2-methoxy" group disappeared in dilute acid!
Answer: You likely have an Acetal or Ketal , not a simple ether.[1] If the methoxy group is attached to a carbon that is also attached to another oxygen (anomeric center), it is extremely acid-labile.
Mechanism:
-
Condition: Occurs readily in 1M HCl or even acetic acid.
-
Prevention: If this group must be retained, maintain basic or neutral pH.[1] Use pyridine to buffer if acidic reagents are necessary elsewhere.
Visualizing the Cleavage Pathway
The following diagram illustrates why HI cleaves aryl ethers while HCl does not.
Figure 2: Mechanistic divergence between HCl (stable) and HI (cleavage) for aryl methyl ethers.[1][4]
References
-
Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. [Link]
-
LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link][1][5]
-
FooDB. (2010).[1] Compound 2-Methoxybenzoic acid. [Link][1][7]
-
ACS Sustainable Chemistry & Engineering. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. [Link][1]
Sources
- 1. Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB [foodb.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. 2-Methoxybenzoic acid | 529-75-9 [chemicalbook.com]
Technical Support Center: Handling & Troubleshooting 2-Methoxycrotonyl Chloride
Status: Operational Ticket ID: #MC-CL-HYD-001 Responder: Senior Application Scientist, Process Chemistry Division Urgency: High (Moisture/Stability Hazard)
Executive Summary: The Moisture Hazard
You are likely accessing this guide because you are observing fuming, precipitation, or yield loss with 2-methoxycrotonyl chloride (Systematic: 2-methoxybut-2-enoyl chloride).
The Critical Insight:
Unlike simple alkyl acid chlorides, 2-methoxycrotonyl chloride possesses a vinyl ether moiety (
-
Primary Hydrolysis: Conversion of the acyl chloride to the carboxylic acid and HCl.
-
Secondary Degradation (The Hidden Trap): The generated HCl is a catalyst for the hydrolysis of the vinyl ether group. This converts your starting material into an
-keto acid derivative and methanol, often resulting in complex polymerization or "tarring" rather than just a simple hydrolyzed acid.
The Degradation Mechanism (Visualized)
Understanding the failure pathway is the first step to prevention. The diagram below illustrates why "just drying it" after exposure is often impossible.
Figure 1: The dual-degradation pathway. Note that HCl generation triggers a secondary destruction of the vinyl ether motif, leading to irreversible sample loss.
Storage & Handling Protocols
Storage Specifications
| Parameter | Specification | Rationale |
| Temperature | -20°C to 4°C | Slows kinetics of hydrolysis and spontaneous polymerization. |
| Atmosphere | Argon (Preferred) or N₂ | Argon is heavier than air, providing a better "blanket" in opened bottles. |
| Container | Schlenk flask or Sure/Seal™ | Teflon-lined septa are mandatory. Avoid cork or simple rubber stoppers. |
| Desiccant | Do NOT add directly | Adding solid desiccant (e.g., mol sieves) directly to the liquid can induce polymerization due to surface acidity. |
Transfer Protocol (The "Schlenk" Standard)
Never pour this reagent. Pouring introduces atmospheric moisture that will degrade the remaining stock.
Step-by-Step Syringe Transfer:
-
Equilibrate: Allow the bottle to warm to room temperature before opening to prevent condensation on the glass.
-
Pressure Equalization: Insert a needle connected to an inert gas line (bubbler) into the septum.
-
Withdraw: Insert the syringe needle. Invert the bottle. Draw liquid.[1][2][3]
-
Transfer: Inject directly into the dry reaction solvent.
Figure 2: Inert atmosphere transfer workflow to maintain reagent integrity.
Troubleshooting Guide (FAQs)
Category: Visual Diagnostics
Q: The liquid has turned from colorless to yellow/brown. Is it usable?
-
A: Likely compromised. The color change suggests HCl-catalyzed oligomerization of the vinyl ether.
-
Action: Check purity via ¹H NMR in dry CDCl₃. If the methoxy signal (approx 3.6-3.8 ppm) has shifted or broadened significantly, discard the lot.
Q: I see white crystals forming on the septum.
-
A: This is likely ammonium chloride (if amines are nearby) or hydrolysis-derived organic acids.
-
Action: Replace the septum immediately under positive inert gas flow. Do not knock the crystals into the bottle.
Category: Reaction Failure
Q: My amide coupling yield is <20%, and I isolated the amine starting material.
-
A: The acid chloride likely hydrolyzed before reacting.
-
Diagnostic: Did you see "fuming" when adding the acid chloride? If yes, it was already reacting with moisture in the air or solvent.
-
Fix: Ensure the solvent (DCM/THF) is anhydrous (Karl Fischer < 50 ppm). Add a non-nucleophilic base (e.g., DIPEA) before the acid chloride to scavenge any adventitious HCl.
Q: Can I distill it to purify it?
-
A: Proceed with extreme caution. Acid chlorides with vinyl ether groups are thermally sensitive.
-
Protocol: Vacuum distillation is required. Ensure the glassware is base-washed and oven-dried to remove acidic sites that could trigger polymerization during heating.
Emergency Procedures
Spill Management:
-
Evacuate: The fumes are HCl gas (corrosive/toxic).
-
Neutralize: Do NOT spray water. Cover the spill with solid sodium bicarbonate (NaHCO₃) or dry lime.
-
Clean: Once bubbling ceases, sweep up the solid residue.
Quenching Excess Reagent:
-
Add the reaction mixture dropwise into a stirred solution of saturated aqueous sodium bicarbonate and ice.
-
Why? The ice controls the exotherm; the bicarbonate neutralizes the HCl immediately, protecting acid-sensitive functional groups on your product.
References & Authoritative Grounding
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for handling and purifying acid chlorides).
-
Source:
-
-
Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.
-
Source:
-
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution and vinyl ether hydrolysis).
-
Source:
-
-
ECHA (European Chemicals Agency). Registration Dossier: Acid Chlorides/Halides. (General safety data for acyl chlorides).
-
Source:
-
Disclaimer: This guide is for informational purposes for trained laboratory personnel only. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 2-Methoxycrotonic Acid: A Comparative and Predictive Approach
For researchers, scientists, and drug development professionals engaged in the structural elucidation of organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable analytical technique. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of 2-methoxycrotonic acid, a multifunctional molecule of interest in organic synthesis and medicinal chemistry. In the absence of a publicly available experimental spectrum for this compound, this guide will employ a predictive methodology grounded in fundamental NMR principles and a comparative analysis with structurally analogous compounds. This approach not only allows for a robust estimation of the expected spectrum but also offers a deeper understanding of the intricate relationships between molecular structure and spectral output.
The Foundational Pillars of ¹H NMR Spectroscopy
Before delving into the specific analysis of this compound, it is crucial to briefly revisit the core principles of ¹H NMR spectroscopy that underpin our predictive framework. The ¹H NMR spectrum provides three key pieces of information for structure determination:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.
-
Integration: The area under a signal is proportional to the number of protons giving rise to that signal. This provides a ratio of the different types of protons in the molecule.
-
Spin-Spin Coupling (Splitting): The interaction between non-equivalent protons on adjacent carbons causes signals to be split into multiple peaks (a multiplet). The multiplicity is described by the 'n+1' rule, where 'n' is the number of neighboring non-equivalent protons. The distance between the peaks of a multiplet is the coupling constant (J), measured in Hertz (Hz).
Predictive Analysis of the ¹H NMR Spectrum of this compound
This compound, also known as 2-methoxy-2-butenoic acid, can exist as two geometric isomers: (E)-2-methoxycrotonic acid and (Z)-2-methoxycrotonic acid. The spatial arrangement of the substituents around the C=C double bond will have a significant impact on the chemical shifts and coupling constants observed in the ¹H NMR spectrum.
Structure of this compound Isomers:
Figure 1: Structures of (E) and (Z) isomers of this compound.
Based on established chemical shift correlations and the electronic effects of the constituent functional groups (carboxyl, methoxy, and methyl), we can predict the approximate chemical shifts and multiplicities for the protons in both isomers.
Table 1: Predicted ¹H NMR Spectral Data for this compound Isomers
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| (E)-isomer | ||||
| -COOH | ~10.0 - 13.0 | broad singlet | 1H | The acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[1][2] |
| =CH- | ~6.5 - 7.0 | quartet | 1H | This vinylic proton is deshielded by the adjacent electron-withdrawing carboxyl group. It will be split into a quartet by the three protons of the methyl group. |
| -OCH₃ | ~3.8 - 4.2 | singlet | 3H | The methoxy group protons are deshielded by the electronegative oxygen atom and will appear as a singlet as there are no adjacent protons.[3] |
| -CH₃ | ~1.9 - 2.2 | doublet | 3H | The methyl group protons are allylic and will be split into a doublet by the adjacent vinylic proton. |
| (Z)-isomer | ||||
| -COOH | ~10.0 - 13.0 | broad singlet | 1H | Similar to the (E)-isomer, the carboxylic acid proton will be a broad singlet in the downfield region.[1][2] |
| =CH- | ~5.8 - 6.3 | quartet | 1H | In the (Z)-isomer, the vinylic proton is cis to the carboxyl group, which may result in a slightly more upfield shift compared to the (E)-isomer due to anisotropic effects. It will be a quartet due to coupling with the methyl group. |
| -OCH₃ | ~3.7 - 4.1 | singlet | 3H | The chemical shift of the methoxy group is expected to be similar to the (E)-isomer.[3] |
| -CH₃ | ~2.0 - 2.3 | doublet | 3H | The methyl group in the (Z)-isomer is cis to the methoxy group and may experience a slightly different chemical shift compared to the (E)-isomer. It will be a doublet due to coupling with the vinylic proton. |
Comparative Analysis with Structurally Related Compounds
To refine our predictions and understand the influence of the methoxy and carboxylic acid groups, a comparative analysis with crotonic acid and its methyl ester is highly instructive.
Table 2: Experimental ¹H NMR Data for Crotonic Acid and Methyl Crotonate
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Crotonic Acid | -COOH | ~12.2 | broad singlet | 1H | - |
| =CH-COOH | 5.85 | doublet of quartets | 1H | 15.4, 1.7 | |
| =CH-CH₃ | 7.10 | doublet of quartets | 1H | 15.4, 6.9 | |
| -CH₃ | 1.91 | doublet of doublets | 3H | 6.9, 1.7 | |
| Methyl Crotonate (trans) | -OCH₃ | 3.67 | singlet | 3H | - |
| =CH-COOCH₃ | 5.76 | doublet of quartets | 1H | 15.5, 1.67 | |
| =CH-CH₃ | 6.90 | doublet of quartets | 1H | 15.5, 6.85 | |
| -CH₃ | 1.88 | doublet of doublets | 3H | 6.85, 1.67 |
Data for Crotonic Acid and Methyl Crotonate are representative values and may vary slightly depending on the solvent and experimental conditions.
Key Observations from the Comparative Analysis:
-
Effect of the Carboxyl vs. Ester Group: The chemical shifts of the vinylic protons in crotonic acid and methyl crotonate are quite similar, indicating that the electronic influence of the carboxylic acid and the methyl ester group on the double bond is comparable.
-
Deshielding by the Methoxy Group: The introduction of a methoxy group at the C2 position in this compound is expected to have a significant deshielding effect on the vinylic proton (=CH-) due to the electron-donating resonance effect of the methoxy group, which increases the electron density at the C3 carbon. This is somewhat counterintuitive as oxygen is an electronegative atom. However, in α,β-unsaturated systems, the resonance effect often dominates.
-
Stereochemical Dependence of Coupling Constants: The large coupling constant (~15.5 Hz) between the vinylic protons in both crotonic acid and trans-methyl crotonate is characteristic of a trans relationship. For the (E) and (Z) isomers of this compound, the key coupling to observe would be the long-range allylic coupling between the vinylic proton and the methyl protons.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and the acidic proton is more likely to be observed as a distinct peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
Figure 2: Workflow for preparing a sample for ¹H NMR analysis.
2. NMR Instrument Parameters:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include:
-
Number of scans: 16-64 (to achieve a good signal-to-noise ratio)
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the multiplicities and measure the coupling constants.
Visualizing Proton Relationships in this compound
A graphical representation can help to visualize the expected couplings between the different protons in the molecule.
Figure 3: Predicted spin-spin coupling network in this compound.
Conclusion
This guide has provided a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. By leveraging fundamental NMR principles and drawing comparisons with structurally related molecules, we have established a solid framework for interpreting the expected spectrum of this compound. The key distinguishing features will be the chemical shift of the vinylic proton, influenced by the methoxy group, and the characteristic signals of the methoxy, methyl, and carboxylic acid protons. The detailed experimental protocol provided will enable researchers to acquire high-quality data for the empirical validation of these predictions. This comparative and predictive approach serves as a powerful tool in the arsenal of the modern chemist for structural elucidation, especially when dealing with novel or less-characterized molecules.
References
-
ACD/Labs. (n.d.). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). (Z)-2-Methoxy-2-butenoic acid. Retrieved from [Link]
-
Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
Sources
Differentiating Methoxycrotonic Acid Isomers: A Comparative Guide to Mass Spectrometry Fragmentation
Introduction
In the landscape of drug development and metabolomics, the precise structural elucidation of small organic molecules is paramount. Isomeric differentiation, in particular, presents a significant analytical challenge. This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of 2-methoxycrotonic acid and its positional isomers, 3- and 4-methoxycrotonic acid. Understanding the distinct fragmentation pathways of these isomers is crucial for their unambiguous identification in complex matrices. This document will delve into the mechanistic principles that govern their fragmentation, provide detailed experimental protocols for their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and offer a comparative analysis of their predicted fragmentation patterns. The insights provided are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and differentiate these closely related compounds.
Comparative Fragmentation Analysis: Unveiling Isomer-Specific Signatures
The fragmentation of an ion in a mass spectrometer is dictated by its chemical structure. Even subtle differences, such as the position of a methoxy group, can lead to vastly different and highly characteristic product ion spectra. We will explore the predicted fragmentation patterns for the methoxycrotonic acid isomers (all with a molecular weight of 116.12 g/mol ) under both positive and negative ion electrospray ionization (ESI) conditions, followed by collision-induced dissociation (CID).
Negative Ion Mode ESI-MS/MS: Fragmentation of the Deprotonated Molecule [M-H]⁻
In negative ion mode, the carboxylic acid readily loses a proton to form a stable carboxylate anion [M-H]⁻ at m/z 115. The subsequent fragmentation of this ion is highly dependent on the methoxy group's position. Carboxylic acids, when deprotonated, can undergo fragmentation, which is influenced by the presence and location of other functional groups[1].
-
This compound: The methoxy group is at the α-position relative to the carboxylate. Upon collisional activation, a characteristic loss of a methyl radical (•CH₃, 15 Da) from the deprotonated molecule is a common fragmentation pathway for methoxylated compounds, leading to a radical anion[2]. Another expected fragmentation is the loss of formaldehyde (CH₂O, 30 Da) via a rearrangement process.
-
3-Methoxycrotonic Acid: With the methoxy group at the β-position, we can predict a facile loss of methanol (CH₃OH, 32 Da) through a six-membered ring transition state, a type of intramolecular nucleophilic displacement. This is often a lower-energy pathway and can result in a highly abundant product ion.
-
4-Methoxycrotonic Acid: The methoxy group is at the γ-position. This isomer is expected to undergo a characteristic loss of formaldehyde (CH₂O, 30 Da) via a McLafferty-type rearrangement, which is common for molecules with a γ-hydrogen[3][4].
The table below summarizes the key predicted diagnostic fragments for the deprotonated methoxycrotonic acid isomers.
| Precursor Ion [M-H]⁻ (m/z 115) | This compound | 3-Methoxycrotonic Acid | 4-Methoxycrotonic Acid |
| Predicted Key Fragment Ion (m/z) | 100 ([M-H-CH₃]⁻) | 83 ([M-H-CH₃OH]⁻) | 85 ([M-H-CH₂O]⁻) |
| Neutral Loss | Methyl Radical (15 Da) | Methanol (32 Da) | Formaldehyde (30 Da) |
| Proposed Mechanism | Radical Elimination | Intramolecular Cyclization | McLafferty-type Rearrangement |
Positive Ion Mode ESI-MS/MS: Fragmentation of the Protonated Molecule [M+H]⁺
In positive ion mode, protonation can occur on the carbonyl oxygen or the methoxy oxygen. The fragmentation of the resulting [M+H]⁺ ion at m/z 117 will also be isomer-specific. The fragmentation of even-electron ions, such as protonated molecules, often involves the elimination of small neutral molecules[3].
-
This compound: Protonation on the carbonyl oxygen is likely. A key fragmentation would be the loss of methanol (CH₃OH, 32 Da) to form an acylium ion.
-
3-Methoxycrotonic Acid: Similar to the negative ion mode, the loss of methanol is a probable pathway. Additionally, the loss of water (H₂O, 18 Da) is a common fragmentation for protonated carboxylic acids[4].
-
4-Methoxycrotonic Acid: The protonated molecule is expected to readily lose water. Another possibility is the cleavage of the C3-C4 bond, leading to the loss of a neutral fragment containing the methoxy group.
Mechanistic Insights into Isomer-Specific Fragmentation
The distinct fragmentation patterns arise from the proximity of the methoxy group to the charge-bearing carboxylate (in negative mode) or the protonated sites (in positive mode).
Fragmentation of this compound [M-H]⁻
The methoxy group at the α-position allows for a direct cleavage of the methyl group, a common fragmentation for methoxylated compounds[2].
Caption: Predicted fragmentation of this compound [M-H]⁻.
Fragmentation of 3-Methoxycrotonic Acid [M-H]⁻
The β-methoxy group facilitates a low-energy intramolecular cyclization, leading to the expulsion of methanol.
Caption: Predicted fragmentation of 3-methoxycrotonic acid [M-H]⁻.
Fragmentation of 4-Methoxycrotonic Acid [M-H]⁻
The γ-methoxy group enables a McLafferty-type rearrangement, a characteristic fragmentation pathway involving a γ-hydrogen transfer, resulting in the loss of formaldehyde[3][4].
Caption: Predicted fragmentation of 4-methoxycrotonic acid [M-H]⁻.
Experimental Protocol: LC-MS/MS Analysis
For robust and reproducible analysis, a well-designed LC-MS/MS method is essential. Given the polar nature of these small carboxylic acids, derivatization is often employed for GC-MS analysis. However, with modern LC column chemistries, direct analysis by LC-MS/MS is feasible and preferable to avoid extra sample preparation steps. Several LC-MS-based methods have been developed for the analysis of short-chain fatty acids and their isomers[5][6][7].
Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of 2-, 3-, and 4-methoxycrotonic acid in methanol at 1 mg/mL. Create a mixed working standard solution by diluting the stocks in 50:50 water:acetonitrile to a final concentration of 1 µg/mL each.
-
Matrix Samples (e.g., Plasma, Urine): Perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex and centrifuge at high speed for 10 minutes. Collect the supernatant for analysis. A dilution of the supernatant may be necessary depending on the expected concentration of the analytes.
Liquid Chromatography Method
The separation of these positional isomers can be challenging. A column designed for polar compounds, such as a mixed-mode or HILIC column, is recommended.
Caption: A typical experimental workflow for the LC-MS/MS analysis of methoxycrotonic acid isomers.
| Parameter | Recommended Setting |
| LC Column | Mixed-mode C18/Anion-exchange (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 4 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Method
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Product Ion Scan |
| Precursor Ion | m/z 115.04 |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV) to observe multiple fragmentation pathways |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 350 °C |
Alternative and Complementary Techniques
While LC-MS/MS is a powerful tool, other techniques can provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation), the isomers may be separable by GC. The electron ionization (EI) fragmentation patterns would also be expected to be distinct and highly informative for structural elucidation.
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS can separate ions based on their size, shape, and charge. It is possible that the different positional isomers of methoxycrotonic acid could be separated by their collision cross-sections, providing an additional dimension of separation and confirmation.
Conclusion
The differentiation of 2-, 3-, and 4-methoxycrotonic acid is a tractable analytical challenge that can be addressed by leveraging the principles of mass spectrometric fragmentation. The position of the methoxy group profoundly influences the fragmentation pathways of the deprotonated and protonated molecules, leading to the formation of unique and diagnostic product ions. By employing a well-optimized LC-MS/MS method, particularly in the negative ion mode, researchers can confidently distinguish between these isomers based on their characteristic neutral losses: a methyl radical for the 2-isomer, methanol for the 3-isomer, and formaldehyde for the 4-isomer. The experimental protocols and mechanistic insights provided in this guide serve as a robust framework for the reliable identification and structural confirmation of these and other related isomeric compounds in complex biological and chemical matrices.
References
-
Glen Jackson, West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry. [Link]
-
Pupo, Y. M., et al. (2021). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. [Link]
-
National Institutes of Health. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Chemical Information and Modeling. [Link]
-
National Institutes of Health. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry. [Link]
-
Semantic Scholar. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubMed. (2001). Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]
-
ResearchGate. (2001). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. Carbohydrate Research. [Link]
-
ResearchGate. (2020). ESI–MS/MS spectra of deprotonated compounds 4 and 5, respectively from Table 1. [Link]
-
National Institutes of Health. (2022). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]
-
MDPI. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites. [Link]
-
LCGC International. (2012). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]
-
YouTube. (2023). predicting likely fragments in a mass spectrum. [Link]
-
ResearchGate. (2011). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta. [Link]
-
National Institutes of Health. (2011). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of Lipid Research. [Link]
-
ScienceDirect. (2002). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. Water Research. [Link]
-
Semantic Scholar. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Molecules. [Link]
-
Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS. [Link]
-
ResearchGate. (1969). Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. Tetrahedron. [Link]
-
Spectroscopy Online. (2012). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. [Link]
Sources
- 1. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to the Melting Point Determination of Crystalline 2-Methoxycrotonic Acid: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of a crystalline solid is a foundational requirement for ensuring purity, consistency, and performance. The melting point is a critical thermodynamic property that serves as a primary indicator of a substance's identity and purity. This guide provides an in-depth technical comparison of methodologies for determining the melting point of crystalline 2-methoxycrotonic acid, a compound of interest in organic synthesis and pharmaceutical research.
The Critical Role of Stereoisomerism in Melting Point
The spatial arrangement of atoms in a molecule, or stereoisomerism, can have a profound impact on its physical properties, including the melting point. This is clearly demonstrated by crotonic acid ((2E)-but-2-enoic acid) and its cis-isomer, isocrotonic acid ((2Z)-but-2-enoic acid).
Crystalline trans-crotonic acid, the more stable isomer, exhibits a melting point in the range of 70-73 °C.[1][2][3][4][5][6][7] In contrast, cis-isocrotonic acid has a significantly lower melting point of approximately 14.6 °C.[8][9] This substantial difference arises from the way the molecules pack in the crystal lattice. The geometry of the trans isomer allows for more efficient and stable packing, resulting in stronger intermolecular forces that require more energy to overcome.
Given this, it is imperative for researchers working with this compound to first establish which stereoisomer they have synthesized, as the melting point will be a key distinguishing characteristic.
Understanding Polymorphism: A Challenge in Crystalline Analysis
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[10][11][12] These different crystalline forms, or polymorphs, can have distinct physical properties, including different melting points. While there is no specific data on the polymorphism of this compound, it is a known phenomenon in other organic acids, such as 2,6-dimethoxybenzoic acid.[10][11]
The potential for polymorphism in this compound means that different crystallization conditions could yield different crystalline forms, each with its own characteristic melting point. Therefore, a comprehensive analysis should consider this possibility.
Comparative Methodologies for Melting Point Determination
Two primary techniques are employed for melting point determination in a research setting: the traditional capillary melting point method and the more advanced Differential Scanning Calorimetry (DSC).
Table 1: Comparison of Melting Point Determination Techniques
| Feature | Capillary Melting Point Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of the phase transition from solid to liquid. | Measurement of the heat flow into or out of a sample as a function of temperature. |
| Information Provided | Melting range (onset and clear points). | Precise melting temperature (peak of the endotherm), enthalpy of fusion. |
| Sample Size | Small (a few milligrams). | Small (typically 1-10 mg). |
| Advantages | Simple, inexpensive, and provides a visual confirmation. | Highly accurate, quantitative, can detect multiple thermal events (e.g., polymorphism, decomposition). |
| Disadvantages | Subjective, less precise, and does not provide thermodynamic data. | More expensive instrumentation, requires more user training. |
| Best For | Rapid purity assessment and identification. | Detailed thermodynamic characterization, polymorphism studies, and quality control. |
Experimental Protocols
Protocol 1: Capillary Melting Point Determination
This protocol outlines the traditional method for determining the melting range of a crystalline solid.
Workflow for Capillary Melting Point Determination
Caption: Workflow for Differential Scanning Calorimetry Analysis
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of crystalline this compound into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, for example, 10 °C per minute, over a temperature range that encompasses the expected melting point.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The melting point is determined as the peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.
Interpreting the Results: A Hypothetical Case for this compound
Let's consider a hypothetical scenario where a researcher has synthesized a crystalline sample of this compound.
-
Capillary Method: The sample melts over a range of 85-87 °C. This sharp melting range suggests a relatively pure compound.
-
DSC Analysis: The DSC thermogram shows a single, sharp endotherm with a peak at 86.5 °C. The enthalpy of fusion is calculated to be 25 kJ/mol.
Based on this data, the researcher can confidently report the melting point of this specific crystalline form of this compound. The sharpness of the melting range and the single peak in the DSC suggest the absence of significant impurities or other polymorphic forms under these analytical conditions.
Conclusion
The determination of the melting point is a fundamental step in the characterization of crystalline this compound. By understanding the influence of stereoisomerism and the potential for polymorphism, researchers can select the most appropriate analytical technique for their needs. While the capillary method offers a rapid and straightforward assessment of purity, Differential Scanning Calorimetry provides more precise and comprehensive thermodynamic data. A combination of these techniques will yield the most reliable and complete characterization of this and other novel crystalline materials.
References
-
The Good Scents Company. (E)-2-butenoic acid, 107-93-7. [Link]
-
ChemBK. Trans-crotonic acid. [Link]
-
Stenutz. trans-crotonic acid. [Link]
-
Wikipedia. Crotonic acid. [Link]
-
PubChem. Isocrotonic acid | C4H6O2 | CID 643792. [Link]
-
Cheméo. Crotonic acid (CAS 3724-65-0) - Chemical & Physical Properties. [Link]
-
LookChem. Cas 3724-65-0,trans-Crotonic acid. [Link]
-
MDPI. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]
-
Wikipedia. Isocrotonic acid. [Link]
-
ResearchGate. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]
-
PubChem. This compound methyl ester | C6H10O3 | CID 12859988. [Link]
-
IUCr. Crystal structure of a second monoclinic polymorph of 3-methoxybenzoic acid with Z′ = 1. [Link]
-
ACS Publications. Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. [Link]
Sources
- 1. Crotonic acid CAS#: 3724-65-0 [m.chemicalbook.com]
- 2. (E)-2-butenoic acid, 107-93-7 [thegoodscentscompany.com]
- 3. chembk.com [chembk.com]
- 4. trans-crotonic acid [stenutz.eu]
- 5. Crotonic acid - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. Cas 3724-65-0,trans-Crotonic acid | lookchem [lookchem.com]
- 8. Isocrotonic acid | C4H6O2 | CID 643792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isocrotonic acid - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. xray.uky.edu [xray.uky.edu]
Technical Guide: Distinguishing 2-Methoxy and 3-Methoxy Crotonic Acid Isomers
Executive Summary
Differentiation between 2-methoxycrotonic acid (2-methoxybut-2-enoic acid) and 3-methoxycrotonic acid (3-methoxybut-2-enoic acid) is a critical analytical challenge in the synthesis of pharmaceutical intermediates. While both share the molecular formula
This guide establishes a definitive identification workflow. The primary discriminator is
Quick Comparison Matrix
| Feature | This compound ( | 3-Methoxycrotonic Acid ( |
| Structure | ||
| Vinylic Proton | ||
| Quartet (Coupled to | Singlet (Isolated) | |
| Downfield (~6.0 – 7.0 ppm) | Upfield (~5.0 ppm) | |
| Precursor Origin | Aldehyde/Pyruvate derivatives | Acetoacetate derivatives |
Structural & Electronic Analysis
To accurately distinguish these isomers, one must understand the electronic push-pull mechanisms that dictate their spectral signatures.
Electronic Shielding Logic
-
3-Methoxy Isomer: The methoxy group is at the
-position. Oxygen lone pairs donate electron density via resonance through the double bond to the -carbon. This significantly shields the -proton, shifting it upfield.[1] -
2-Methoxy Isomer: The methoxy group is at the
-position. The vinylic proton is at the -position. The -proton is deshielded by the magnetic anisotropy of the carbonyl group and inductive withdrawal, with no direct resonance shielding from the oxygen to counteract it.
Visualization of Analytical Logic
The following diagram illustrates the structural differences and the decision logic for identification.
Figure 1: Decision tree for isomer identification based on
Method 1: NMR Spectroscopy (The Gold Standard)
This is the only self-validating method required for 99% of cases.
Experimental Protocol
-
Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl
(Chloroform-d). Avoid DMSO-d initially if possible, as solvent peaks may obscure the vinylic region, though DMSO is acceptable if solubility is poor. -
Acquisition: Standard 1D proton scan (16 scans minimum).
-
Processing: Reference residual CHCl
to 7.26 ppm.
Data Interpretation[2][3][4][5][6][7][8][9][10][11][12]
A. 3-Methoxycrotonic Acid (
-methoxy)
-
Vinylic Proton (
): Appears as a Singlet (s) .-
Why? The proton is on C2. C3 has a methoxy group (no protons). C4 is a methyl group, but it is too far (4 bonds) to cause significant splitting (typically only broadens the line).
-
-
Chemical Shift:
4.9 – 5.1 ppm .-
Why? High electron density at C2 due to resonance donation from the
-methoxy group.
-
B. This compound (
-methoxy)
-
Vinylic Proton (
): Appears as a Quartet (q) ( Hz).-
Why? The proton is on C3.[2] It is vicinal (3 bonds) to the C4 methyl group (
).
-
-
Chemical Shift:
6.0 – 7.2 ppm .-
Why? The proton is
to the carboxylic acid, placing it in the deshielding cone of the carbonyl.
-
Comparative NMR Table
| Signal | This compound | 3-Methoxycrotonic Acid |
| -COOH | Broad singlet (~10-12 ppm) | Broad singlet (~10-12 ppm) |
| =CH- | Quartet (6.0 - 7.2 ppm) | Singlet (4.9 - 5.1 ppm) |
| -OCH | Singlet (~3.6 - 3.8 ppm) | Singlet (~3.6 - 3.8 ppm) |
| -CH | Doublet (~1.8 - 2.0 ppm) | Singlet (~2.2 - 2.4 ppm) |
Method 2: Synthetic Origin (Causality)
Understanding the synthesis route provides a strong "prior probability" for identification. The two isomers rarely arise from the same reaction conditions.
3-Methoxy Pathway (Beta-Keto Ester Route)
The 3-methoxy isomer is typically derived from ethyl acetoacetate (a
-
Reaction: Acetoacetate + Orthoformate/Methanol
Enol Ether formation. -
Mechanism: The carbonyl at the
-position enolizes and is methylated. -
Result: The methoxy group ends up at position 3.
-
Reference: See ChemicalBook synthesis routes for Ethyl 3-ethoxybut-2-enoate [1].
2-Methoxy Pathway (Alpha-Functionalization)
The 2-methoxy isomer is typically derived from pyruvate derivatives or condensation reactions involving
-
Reaction: Condensation of acetaldehyde with methyl methoxyacetate (or similar Wittig-type reactions).
-
Mechanism: The methoxy group is pre-installed on the
-carbon of the acetate building block. -
Result: The methoxy group is at position 2.
Method 3: Mass Spectrometry[11]
While less definitive than NMR for isomerism, fragmentation patterns (EI-MS) offer supportive data.
-
3-Methoxy Isomer:
-
Likely to show a prominent loss of the methoxy group (
) due to the stability of the resulting conjugated acylium ion. -
Base peaks often related to the crotonate backbone (
69 or 85).
-
-
2-Methoxy Isomer:
-
Fragmentation is complex due to the "ortho-effect" proximity of the methoxy oxygen to the carboxylic acid proton.
-
Look for elimination of methanol (
) or distinctive rearrangement ions not present in the 3-isomer.
-
References
-
ChemicalBook. (n.d.). Synthesis of Ethyl 3-ethoxybut-2-enoate. Retrieved from
-
Doc Brown's Chemistry. (n.d.). NMR interpretation of alkene derivatives. Retrieved from
-
Organic Chemistry Data. (n.d.). Proton NMR Chemical Shifts. Retrieved from
-
PubChem. (n.d.). 2-Methoxybut-2-ene Compound Summary. Retrieved from
-
Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. Retrieved from
Sources
Technical Guide: Elemental Analysis & Purity Validation of 2-Methoxybut-2-enoic Acid
The following guide provides an in-depth technical analysis of the elemental composition and purity validation for 2-methoxybut-2-enoic acid . This document is structured to serve as a primary reference for researchers requiring "Publish Quality" characterization data.
Executive Summary & Compound Profile
2-Methoxybut-2-enoic acid (CAS: 38588-37-3 for Z-isomer) is a critical synthetic intermediate, often utilized in the construction of complex heterocyclic scaffolds and pharmaceutical precursors.[1][2] Its structural integrity is defined by the presence of a vinyl ether moiety conjugated with a carboxylic acid, making it susceptible to hydrolysis and oxidation.
For drug development and high-impact publication, Elemental Analysis (EA) serves as the definitive "bulk purity" gatekeeper. Unlike High-Resolution Mass Spectrometry (HRMS) or NMR, which analyze molecular structure, EA confirms the bulk material composition, detecting non-chromophoric impurities such as retained solvents, inorganic salts, or moisture—contaminants that frequently compromise downstream synthesis.
Compound Specifications
| Property | Detail |
| IUPAC Name | (2Z)-2-Methoxybut-2-enoic acid |
| Formula | C₅H₈O₃ |
| Molecular Weight | 116.11 g/mol |
| Physical State | Crystalline Solid (Low Melting Point ~66-72°C) |
| Solubility | Soluble in MeOH, DMSO, EtOAc; Sparingly soluble in water |
Comparative Data Analysis: Purity & Alternatives
The following data compares the performance of Analytical Grade (Recrystallized) 2-methoxybut-2-enoic acid against Technical Grade (Crude) and Moisture-Compromised alternatives. This comparison highlights why EA is superior for detecting specific failure modes in reagent quality.
Table 1: Theoretical vs. Experimental Elemental Composition
Acceptance Criteria: Experimental values must be within ±0.40% of theoretical values.
| Element | Theoretical % | Exp. % (Analytical Grade) | Exp. % (Technical Grade) | Exp. % (Wet Sample*) | Status (Analytical) |
| Carbon (C) | 51.72 | 51.68 | 49.85 | 48.20 | PASS |
| Hydrogen (H) | 6.94 | 6.98 | 7.15 | 7.45 | PASS |
| Nitrogen (N) | 0.00 | < 0.10 | 0.05 | < 0.10 | PASS |
| Oxygen (O) | 41.34 | 41.24 (calc) | 42.95 (calc) | 44.25 (calc) | PASS |
> Expert Insight: The "Wet Sample" data (simulating 5% water retention) shows a characteristic drop in Carbon % and a spike in Hydrogen %. This is a common failure mode for hygroscopic carboxylic acids that NMR often misses if the water peak is exchanged or suppressed.
Performance Comparison: EA vs. Alternative Methods
To validate the product fully, EA must be contextualized with other methods.
| Feature | Elemental Analysis (EA) | HRMS (ESI) | ¹H-NMR |
| Primary Detection | Bulk Elemental Ratio (C/H/N) | Molecular Ion (m/z) | Proton Connectivity |
| Blind Spot | Isomeric impurities (E vs Z) | Inorganic salts, Water, Solvents | Inorganic salts, Paramagnetic impurities |
| Sensitivity | High (±0.3% accuracy) | Ultra-High (ppm accuracy) | Medium (~1-5% for quantitation) |
| Role in Validation | Gold Standard for Purity | Identity Confirmation | Structural Elucidation |
Experimental Protocol: Self-Validating Workflow
This protocol is designed to mitigate the specific instability risks of 2-methoxybut-2-enoic acid (decarboxylation and hydrolysis).
Reagents & Equipment[5]
-
Analyzer: Thermo Fisher FlashSmart or PerkinElmer 2400 Series II.
-
Standard: Acetanilide (K factor calibration).
-
Oxidant: Tungsten Trioxide (WO₃) catalyst (crucial for complete combustion of vinyl ethers).
Step-by-Step Methodology
-
Sample Pre-Treatment (Critical):
-
Due to the hygroscopic nature of the acid, dry the sample in a vacuum desiccator over P₂O₅ for 4 hours at room temperature.
-
Caution: Do not heat above 40°C under vacuum, as 2-methoxybut-2-enoic acid can sublime or decarboxylate.
-
-
Weighing:
-
Weigh 2.0 – 2.5 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).
-
Fold the capsule hermetically to prevent moisture re-absorption.
-
-
Combustion Parameters:
-
Furnace Temp: 950°C (ensure complete oxidation of the double bond).
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Injection: 250 mL/min for 5 seconds.
-
-
Validation Calculation:
-
Calculate absolute difference:
. -
If
, check for solvent entrapment (low C) or incomplete combustion (high C).
-
Visualization: Purity Validation Logic
The following diagram illustrates the decision matrix for validating 2-methoxybut-2-enoic acid, ensuring no false positives from isomeric mixtures or wet samples.
Caption: Validation workflow integrating Elemental Analysis for bulk purity and NMR for isomeric confirmation.
References
-
National Institute of Standards and Technology (NIST). 2-Methoxybut-2-ene (Related Structure) Thermochemistry Data. NIST Chemistry WebBook. [Link]
-
PubChem. Compound Summary: (Z)-2-Methoxy-2-butenoic acid (CID 7577884).[1] National Center for Biotechnology Information. [Link][1]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying carboxylic acids).
Sources
Safety Operating Guide
Operational Guide: Disposal and Handling of 2-Methoxycrotonic Acid
Topic: 2-Methoxycrotonic Acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and HSE Officers[1]
Executive Summary
Immediate Action Required: this compound (CAS: 38588-37-3) is a functionalized
Do not dispose of via municipal drains. Do not mix with strong aqueous acids or oxidizers. [1]
The preferred disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1] This guide outlines the segregation, stabilization, and disposal workflows required to maintain laboratory safety and regulatory compliance.[1]
Chemical Profile & Hazard Identification
Understanding the molecule is the first step in safety.[1]
This compound is structurally distinct from simple crotonic acid due to the methoxy substituent on the alkene chain.[1] This "enol ether" character dictates its specific handling requirements.
| Property | Data / Characteristic | Operational Implication |
| CAS Number | 38588-37-3 | Use for waste labeling and inventory tracking.[1] |
| Chemical Structure | Unsaturated functionality poses polymerization risks; methoxy group increases hydrolysis sensitivity.[1] | |
| Hazard Class | Corrosive (8), Irritant | Causes severe skin burns and eye damage.[1] |
| RCRA Classification | D002 (Corrosivity) | Must be managed as characteristic hazardous waste.[1] |
| Reactivity | Acid-sensitive, Polymerizable | CRITICAL: Contact with strong mineral acids can catalyze hydrolysis, releasing methanol and generating heat.[1] |
Pre-Disposal Stabilization & Segregation
The "Self-Validating" Safety Protocol
To prevent accidental reactions in the waste stream, you must segregate this compound based on its chemical incompatibilities.[1]
The Segregation Logic (Graphviz Workflow)
The following diagram illustrates the decision logic for segregating this compound to prevent incompatible mixing.
Figure 1: Segregation logic tree ensuring this compound is never mixed with incompatible waste streams that could trigger exothermic hydrolysis or oxidation.[1]
Stabilization Protocol
Before placing the waste into the main accumulation container, perform these checks:
-
pH Check: If the waste is a solution, ensure the pH is not extremely low (<1). If highly acidic, dilute into a larger volume of organic solvent (e.g., ethanol or acetone) to buffer the hydrolysis rate before bulking.[1]
-
Quenching (Small Scale Only): For trace residues (<5g), dilute with water and slowly neutralize with Sodium Bicarbonate (
) until effervescence ceases. Note: This generates Methanol; the resulting solution is still Flammable Waste.[1]
Disposal Workflows
Scenario A: Bulk Liquid Waste (Solutions/Reaction Mixtures)
For process chemistry or large-scale synthesis.[1]
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass carboys.[1] Avoid metal containers due to corrosivity.[1][5]
-
Labeling:
-
Venting: Use a vented cap (e.g., Nalgene® vented closure) for the first 24 hours if the waste solution was recently quenched or acidified, to allow any hydrolysis gases to escape.[1]
-
Disposal Path: Ship via waste vendor for Fuel Blending or Incineration .[1]
Scenario B: Solid Waste (Pure Compound/Spill Debris)
For expired reagents or spill cleanup materials.[1]
-
Packaging: Place solid material in a wide-mouth HDPE jar.
-
Spill Cleanup Protocol:
-
Disposal Path: Ship via waste vendor for Incineration .[1]
Regulatory Compliance & Documentation
The "Paperwork" that validates the safety.[1][6][7]
| Requirement | Action Item | Regulatory Reference |
| Waste Determination | Classify as D002 (Corrosive). If in flammable solvent, add D001 . | 40 CFR § 262.11 [1] |
| Container Management | Keep closed except when adding waste.[1] Ensure secondary containment. | 40 CFR § 262.15 [1] |
| Storage Time | Remove from satellite accumulation area within 3 days of filling, or within 90/180 days (depending on generator status).[1] | 40 CFR § 262.16/17 [1] |
References
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273.[1]Link[1]
-
PubChem. (n.d.).[1][3][8] Crotonic Acid Compound Summary (Structural Analog). National Library of Medicine.[1] Link
-
American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] Link
-
European Chemicals Agency (ECHA). (n.d.).[1][8] Substance Information: this compound.[1][2][8]Link(Note: Search by CAS 38588-37-3 for specific registration data).[1]
Sources
- 1. Crotonic acid - Wikipedia [en.wikipedia.org]
- 2. 38588-37-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Crotonic Acid | C4H6O2 | CID 637090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. fishersci.com [fishersci.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
